
N-Benzyl-2-bromoacetamide
Overview
Description
N-Benzyl-2-bromoacetamide (CAS: 2945-03-1) is a brominated acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a bromoacetyl moiety. It is widely utilized as a versatile intermediate in organic synthesis and radiopharmaceutical chemistry.
Preparation Methods
Preparation Methods of N-Benzyl-2-bromoacetamide
Synthetic Routes
The primary method for synthesizing this compound involves the reaction of benzylamine with bromoacetyl bromide. This process can be summarized as follows:
Reactants : Benzylamine and bromoacetyl bromide.
Solvent : Dry dichloromethane is typically employed to facilitate the reaction while minimizing side reactions.
Base : A base such as triethylamine is added to neutralize the hydrogen bromide produced during the reaction.
Temperature Control : The reaction is conducted at low temperatures (around 0°C) to manage the exothermic nature of the process.
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- Bromoacetyl bromide is added dropwise to a solution of benzylamine in dichloromethane.
- The mixture is allowed to warm gradually to room temperature.
- After completion, the product is quenched with water to precipitate this compound.
- The precipitate is filtered and washed with diethyl ether for purification.
Reaction Conditions and Yields
The yields of this compound can vary significantly based on several factors:
Reaction Time : Typically, the reaction duration ranges from 2 to 3 hours. Extending this time can enhance conversion rates.
Stoichiometry : A molar ratio of approximately 2:1 (benzylamine to bromoacetyl bromide) is recommended for optimal yield.
Purity Assessment : Yields reported in literature range from 76% to 98%, influenced by solvent purity and reaction conditions.
Industrial Production
In industrial settings, the synthesis of this compound follows similar principles but scales up the process for higher efficiency:
Reactor Design : Large-scale reactors are used with advanced control systems for temperature and pressure.
Purification Techniques : Industrial production often employs recrystallization or chromatography for purification, ensuring high purity levels necessary for pharmaceutical applications.
Analytical Techniques for Characterization
To confirm the structure and purity of this compound, several analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR : Indicates protons on the benzyl group (aromatic protons at approximately 7.3 ppm) and the bromoacetamide backbone (CH₂Br at around 3.8 ppm).
¹³C-NMR : Confirms carbon environments, notably the carbonyl (C=O at ~165 ppm) and brominated carbon (C-Br at ~30 ppm).
Mass Spectrometry
- LC-ESI-MS/HR-ESI-MS : Used to determine molecular weight (228.07 g/mol) and assess impurities, with a single peak indicating high purity.
Infrared Spectroscopy
Infrared spectroscopy can provide information on functional groups present in the compound, particularly identifying amide bonds through characteristic absorption bands.
Summary of Key Findings
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C9H10BrNO |
Molecular Weight | 228.09 g/mol |
CAS Number | 2945-03-1 |
Typical Yield | 76% - 98% |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-bromoacetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-benzylacetamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-substituted acetamides.
Reduction: Formation of N-benzylacetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-Benzyl-2-bromoacetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other compounds.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-bromoacetamide involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This alkylation can lead to the inhibition of enzyme activity or modification of protein function, making it useful in biochemical research.
Comparison with Similar Compounds
Below is a systematic comparison of N-Benzyl-2-bromoacetamide with structurally related bromoacetamides and halogenated analogs:
N-(2-Benzoylphenyl)-2-bromoacetamide (CAS: 14439-71-5)
- Structure : Features a benzoylphenyl substituent instead of benzyl, increasing steric bulk and aromaticity.
- Molecular Weight : 318.2 g/mol (vs. 228.08 g/mol for this compound) .
- Reactivity : The benzoyl group enhances hydrophobicity and may stabilize intermediates in nucleophilic substitutions. Used in antimicrobial drug development .
- Safety : Classified as toxic, requiring careful handling due to bromine’s environmental persistence .
N-Benzyl-2-chloroacetamide (CAS: 2564-06-9)
- Halogen Substitution : Chlorine replaces bromine, reducing molecular weight (183.64 g/mol) and leaving group ability.
- Applications : Less reactive in nucleophilic substitutions compared to bromo analogs. Used in peptide coupling and agrochemical synthesis .
- Spectroscopy : Similar ¹H NMR shifts (δ 4.3–4.4 for CH₂N) but distinct ¹³C NMR for CH₂Cl (~40 ppm) .
N-Benzyl-2-cyanoacetamide
- Functional Group: Cyano (-CN) replaces bromine, enabling participation in cycloadditions and metal coordination.
- Reactivity : Acts as a dipolarophile in 1,3-dipolar cycloadditions. Lower molecular weight (174.20 g/mol) compared to bromoacetamide .
- Applications : Intermediate in heterocyclic chemistry and enzyme inhibitor design .
2-Bromo-N-(1-phenylethyl)acetamide (CAS: 70110-38-2)
- Structure : Phenylethyl group introduces chirality, enabling stereoselective synthesis.
- Reactivity : Enhanced steric hindrance slows nucleophilic substitution compared to N-benzyl derivatives.
- Applications : Investigated for asymmetric catalysis and chiral ligand synthesis .
Comparative Data Table
Research Findings and Discrepancies
- Synthetic Yields : Variations in yield (53–98%) for this compound highlight the impact of reaction conditions, such as solvent purity and temperature control .
- Physical State Discrepancies: Reports of the compound as a "white solid" () vs.
- Biological Activity: While this compound is explored for anti-trypanosomal activity (), N-(2-Benzoylphenyl)-2-bromoacetamide’s larger aromatic system may enhance binding to biological targets .
Biological Activity
N-Benzyl-2-bromoacetamide (CAS Number: 2945-03-1) is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 228.09 g/mol. The compound features a benzyl group linked to a bromoacetamide moiety, which contributes to its reactivity and biological interactions. The presence of the bromine atom enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in various chemical syntheses.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within biological systems. Its mechanism of action may involve:
- Nucleophilic Substitution : The bromo group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function.
- Cell Signaling Modulation : It influences cellular signaling pathways, affecting gene expression and metabolic processes.
- Enzyme Interaction : The compound has shown interactions with specific enzymes, which can lead to alterations in enzymatic activity and cellular responses.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study demonstrated that certain substituted derivatives provided significant protection against maximal electroshock (MES)-induced seizures in animal models. For instance, one derivative showed an effective dose (ED50) comparable to that of phenobarbital, suggesting potential therapeutic applications in epilepsy treatment .
Cytotoxicity and Antiproliferative Effects
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features enhance its lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.
Study on Anticonvulsant Derivatives
A notable study explored the anticonvulsant activity of a series of N-benzyl derivatives, including this compound. The findings revealed that specific substitutions on the benzyl group significantly affected the anticonvulsant potency. The most active compounds were identified as having a hydroxyl or methoxy group at specific positions on the benzyl ring .
Biochemical Pathway Analysis
Another investigation focused on the biochemical pathways influenced by this compound. It was found to interact with several key signaling pathways involved in cellular metabolism and growth regulation. This interaction suggests that the compound could serve as a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-Benzyl-2-bromoacetamide, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves reacting benzylamine with bromoacetyl bromide in dry dichloromethane at 0°C, followed by gradual warming to room temperature. Key steps include:
- Dropwise addition of bromoacetyl bromide to minimize exothermic side reactions.
- Quenching with water to isolate the product as a white precipitate .
- Purification via filtration and washing with diethyl ether.
Reported yields vary (76–98%) due to differences in reaction time (2–3 hours), stoichiometry, or solvent purity. For optimal results, ensure anhydrous conditions and precise stoichiometric ratios (e.g., 2:1 benzylamine to bromoacetyl bromide) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Identifies protons on the benzyl group (aromatic protons at ~7.3 ppm) and the bromoacetamide backbone (CH2Br at ~3.8 ppm) .
- LC-ESI-MS/HR-ESI-MS : Confirms molecular weight (MW: 228.07 g/mol) and detects impurities. A single peak in LC-ESI-MS indicates high purity .
- 13C-NMR : Validates carbonyl (C=O at ~165 ppm) and brominated carbon (C-Br at ~30 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or purity during scale-up synthesis?
- Methodological Answer : Yield discrepancies (e.g., 76% vs. 98%) arise from variables like:
- Reaction time : Extending stirring time post-precipitation improves conversion .
- Purification : Use of HPLC for small batches enhances purity but reduces yield .
- Solvent choice : Dichloromethane minimizes side reactions compared to polar solvents.
Recommendation : Conduct kinetic studies and optimize work-up protocols for scalability .
Q. What role does this compound play in synthesizing bifunctional chelators for radiopharmaceuticals?
- Methodological Answer : The compound serves as a reactive intermediate for conjugating targeting vectors to chelators like NOTA (1,4,7-triazacyclononane). Key steps include:
- Alkylation : Reacting with NO2AtBu (a TACN derivative) to form a stable acetate arm .
- Deprotection : Using trifluoroacetic acid (TFA) to remove tert-butyl groups, enabling coordination with [99mTc/Re-tricarbonyl] cores for diagnostic imaging .
Critical Consideration : Ensure rigorous NMR and HR-ESI-MS validation to confirm chelator integrity .
Q. How can researchers address challenges in characterizing reactive intermediates derived from this compound?
- Methodological Answer : Reactive intermediates (e.g., alkylated TACN derivatives) require:
- Stabilization : Use inert atmospheres (N2) and low temperatures during synthesis .
- Advanced Spectroscopy : X-ray crystallography (for crystal structures) and 2D-NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .
- Chromatography : Employ reverse-phase HPLC with MS-compatible buffers for purity assessment .
Q. What strategies mitigate decomposition of this compound under storage or reaction conditions?
- Methodological Answer :
- Storage : Store at –20°C in airtight, amber vials to prevent hydrolysis or light-induced degradation.
- Inert Conditions : Use dry solvents and Schlenk techniques for moisture-sensitive reactions .
- Stability Monitoring : Periodic LC-MS analysis to detect hydrolyzed byproducts (e.g., benzylamine or bromoacetic acid) .
Q. Data Contradiction and Optimization Focus
Q. Why do structural analogs of this compound exhibit varying biological activities, and how can this inform drug design?
- Methodological Answer : Substituent effects (e.g., nitro or bromo groups on the phenyl ring) alter bioactivity by modulating electronic or steric properties. For example:
- 2-Nitrophenoxy derivatives : Enhance anticoagulant activity via hydrogen bonding with target enzymes .
- Bromine position : Para-substitution improves metabolic stability compared to ortho-substitution .
Experimental Design : Use SAR (Structure-Activity Relationship) studies with controlled substituent variations .
Q. How can computational modeling complement experimental data in predicting the reactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Predict electrophilicity of the bromoacetamide group for alkylation reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., orexin-1 receptors) to prioritize synthetic targets .
- MD Simulations : Assess stability of chelator-metal complexes in aqueous environments .
Properties
IUPAC Name |
N-benzyl-2-bromoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCURSCBIMAPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183654 | |
Record name | Acetamide, N-benzyl-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2945-03-1 | |
Record name | 2-Bromo-N-(phenylmethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2945-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-benzyl-2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-benzyl-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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